molecular formula C5H6ClN3O2 B1421642 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 1181505-87-2

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No. B1421642
CAS RN: 1181505-87-2
M. Wt: 175.57 g/mol
InChI Key: RINLFGPEMHFXGM-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C5H6ClN3O2 and a molecular weight of 175.57 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide”, often involves the cyclocondensation of aryl amidoximes and methyl 2-chloro-2-oxoacetate under reflux in tetrahydrofuran . This yields 1,2,4-oxadiazole, which is then treated with hydrazine hydrate to get the E and Z mixture of N-acylhydrazides .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide” is characterized by a five-membered heterocyclic scaffold containing nitrogen and oxygen as heteroatoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

1. Anticancer Potential

2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide derivatives have been explored for their potential in cancer treatment. For instance, derivatives of this compound have shown significant activity against lung cancer cell lines, providing a promising avenue for the development of new anticancer drugs (Panchal, Rajput, & Patel, 2020). Furthermore, studies have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents, starting from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, indicating its role as a precursor in anticancer drug synthesis (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

2. Antibacterial and Antimicrobial Applications

The compound and its derivatives have been investigated for antibacterial properties. Studies demonstrate that derivatives synthesized from this compound exhibit significant antibacterial activity, suggesting their potential as novel antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, other research has focused on synthesizing and evaluating the antimicrobial potential of related compounds, further underlining its relevance in this field (Gul et al., 2017).

3. Anti-inflammatory and Analgesic Applications

Derivatives of 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide have also been explored for their potential anti-inflammatory and analgesic effects. Research in this area has synthesized and evaluated various derivatives for these pharmacological activities, indicating the compound's utility in developing new analgesic and anti-inflammatory drugs (Dewangan et al., 2015).

4. Pharmacological Research

This compound has been utilized in various pharmacological research studies to synthesize novel derivatives with potential therapeutic applications. Such research often focuses on modifying the chemical structure of the compound to achieve desired pharmacological properties (Basra et al., 2019).

Future Directions

The future directions for “2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide” could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-7-5(11-9-3)8-4(10)2-6/h2H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLFGPEMHFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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